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molecular formula C8H15NO2 B186199 Tert-butyl 2-methylaziridine-1-carboxylate CAS No. 129319-71-7

Tert-butyl 2-methylaziridine-1-carboxylate

Cat. No. B186199
M. Wt: 157.21 g/mol
InChI Key: VQLIJOWSVJKBFP-UHFFFAOYSA-N
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Patent
US08058293B2

Procedure details

To a solution of (R)-tert-butyl 1-hydroxypropan-2-ylcarbamate (756 mg, 4.31 mmol) and 4-methylbenzene-1-sulfonyl chloride (905 mg, 4.75 mmol) in ethyl ether (30 mL) was added powdered potassium hydroxide (968 mg, 17.26 mmol) and reaction was refluxed for 2 hr. The reaction mixture was poured into a separatory funnel that contained crushed ice and extracted with ether (2×20 mL). The organics were combined, dried with sodium sulfate, filtered, and concentrated. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.16 (d, J=5.43 Hz, 3H) 1.38 (s, 9H) 1.83 (d, J=3.73 Hz, 1H) 2.17 (d, J=5.76 Hz, 1H) 2.40 (qd, J=5.65, 3.73 Hz, 1H).
Quantity
756 mg
Type
reactant
Reaction Step One
Quantity
905 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
968 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C@H:3]([NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH3:4].CC1C=CC(S(Cl)(=O)=O)=CC=1.[OH-].[K+]>C(OCC)C>[CH3:2][CH:3]1[CH2:4][N@:5]1[C:6]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
756 mg
Type
reactant
Smiles
OC[C@@H](C)NC(OC(C)(C)C)=O
Name
Quantity
905 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
968 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into a separatory funnel that
CUSTOM
Type
CUSTOM
Details
contained crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
CC1[N@@](C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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